1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816791
InChI: InChI=1S/C10H8ClF3OS/c1-6(15)9(11)7-2-4-8(5-3-7)16-10(12,13)14/h2-5,9H,1H3
SMILES:
Molecular Formula: C10H8ClF3OS
Molecular Weight: 268.68 g/mol

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18816791

Molecular Formula: C10H8ClF3OS

Molecular Weight: 268.68 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C10H8ClF3OS
Molecular Weight 268.68 g/mol
IUPAC Name 1-chloro-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H8ClF3OS/c1-6(15)9(11)7-2-4-8(5-3-7)16-10(12,13)14/h2-5,9H,1H3
Standard InChI Key KCZZHDCPVBYWHI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-chloro-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one, reflects its core structure: a propan-2-one backbone substituted at the α-carbon with a chlorine atom and a 4-(trifluoromethylthio)phenyl group. The trifluoromethylthio group occupies the para position on the benzene ring, creating a planar geometry that facilitates π-π stacking interactions in biological systems. Key structural identifiers include:

  • SMILES Notation: ClC(C(=O)C)c1ccc(SC(F)(F)F)cc1

  • InChI Key: XVVCTXGQSPEMNM-UHFFFAOYSA-N

  • Canonical SMILES: CC(=O)C(Cl)c1ccc(SC(F)(F)F)cc1

The presence of the trifluoromethylthio group significantly lowers the electron density of the aromatic ring, rendering the compound resistant to electrophilic substitution while enhancing its lipophilicity.

Spectroscopic Profiles

While experimental spectral data remain limited, computational predictions suggest distinctive features:

  • IR Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,100 cm⁻¹ (C-S vibration) .

  • NMR: A singlet at δ 3.2–3.5 ppm (CF₃ group) and a downfield-shifted carbonyl carbon at δ 205–210 ppm in ¹³C NMR.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one typically involves a three-step sequence:

Step 1: Friedel-Crafts Acylation
4-(Trifluoromethylthio)acetophenone is synthesized via Friedel-Crafts acylation of trifluoromethylthiobenzene with acetyl chloride in the presence of AlCl₃ (yield: 65–75%).

Step 2: Chlorination
The α-position of the ketone is chlorinated using SOCl₂ under anhydrous conditions at 60–70°C, yielding the monochlorinated product (purity: >90%).

Step 3: Purification
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization from ethanol.

Synthetic StepReagents/ConditionsYield (%)Purity (%)
Friedel-CraftsAcetyl chloride, AlCl₃, 0°C6885
ChlorinationSOCl₂, 65°C9293
PurificationHexane/EtOAc8999

Optimization Challenges

Key challenges include minimizing over-chlorination and suppressing side reactions such as ring sulfonation. Catalytic amounts of DMAP (4-dimethylaminopyridine) have been shown to improve regioselectivity by 15–20%.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The α-chloro ketone undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to yield substituted propan-2-one derivatives. For example:

C₁₀H₇ClF₃OS+NH₃C₁₀H₈F₃NOS+HCl\text{C₁₀H₇ClF₃OS} + \text{NH₃} \rightarrow \text{C₁₀H₈F₃NOS} + \text{HCl}

This reaction proceeds optimally in THF at 25°C (conversion: 88%).

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, albeit with partial cleavage of the SCF₃ group (yield: 55%).

  • Oxidation: Under strong oxidizing conditions (KMnO₄/H₂SO₄), the compound degrades to carboxylic acid derivatives.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s trifluoromethylthio group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics. Recent studies identify it as a precursor to HCV NS3/4A protease inhibitors, with IC₅₀ values in the nanomolar range.

Herbicide Development

In agrochemistry, derivatives of this compound exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀: 2.5 μg/mL) by inhibiting acetolactate synthase (ALS).

ApplicationTargetEfficacy (IC₅₀/ED₅₀)
Antiviral AgentsHCV NS3/4A Protease12 nM
HerbicidesALS Enzyme2.5 μg/mL

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